3-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Description
**3-(3-fluorophenyl)pyrimidine-2,4
Properties
IUPAC Name |
3-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-6H,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYPAXHKESDVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of a fluorophenyl group and a pyrimidine ring, contributes to its diverse biological activities. This article explores its biological activity, including anticancer properties, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 206.17 g/mol. The compound is notable for its lipophilicity due to the fluorinated substituents, which enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.17 g/mol |
| CAS Number | 33166-88-0 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism of action involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor growth.
- Case Study : In vitro assays demonstrated that at a concentration of 50 µM, the compound reduced MCF7 cell viability by approximately 40% after 48 hours of treatment compared to untreated controls .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts effectively with DNA and certain protein kinases involved in cancer progression.
- Binding Affinity : The compound showed a strong binding affinity for the DNA minor groove, indicating potential as an antitumor agent through DNA intercalation .
Comparative Analysis with Similar Compounds
To further understand its biological activity, a comparison was made with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Trifluoromethyl group | Exhibits strong hydrogen bonding capabilities |
| 5-Fluoro-2,4(1H,3H)-pyrimidinedione | Fluoro substituent | Known for antiviral activity |
| 3-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | Chlorophenyl group | Enhanced herbicidal activity |
The unique combination of fluorinated substituents in this compound sets it apart from these compounds and may lead to distinct biological activities.
Potential Therapeutic Applications
Given its promising biological activity, this compound has potential applications in drug discovery and development. It is being investigated as a lead compound for:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells.
- Antiviral Agents : Its structural similarities to other antiviral compounds suggest potential efficacy against viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
